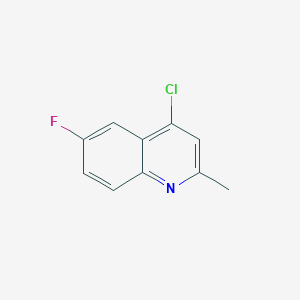

4-Chloro-6-fluoro-2-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMVVJJBQBYMNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171769 | |

| Record name | 4-Chloro-6-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18529-01-6 | |

| Record name | 4-Chloro-6-fluoro-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18529-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-fluoro-2-methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018529016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-6-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-fluoro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-6-FLUORO-2-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4H7RKB7PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 4-Chloro-6-fluoro-2-methylquinoline

CAS Number: 18529-01-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-fluoro-2-methylquinoline is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties and pharmacological profile of the parent molecule, potentially enhancing its efficacy, metabolic stability, and target-binding affinity. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a proposed synthesis protocol, and a discussion of its potential applications in drug discovery based on the activities of structurally related compounds.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that there are some discrepancies in the reported melting points in publicly available data, which may be due to differences in purity or measurement conditions.

| Property | Value | Source(s) |

| CAS Number | 18529-01-6 | [1] |

| Molecular Formula | C₁₀H₇ClFN | [1] |

| Molecular Weight | 195.62 g/mol | [1] |

| Melting Point | 59-60 °C or 83-84 °C | N/A |

| Boiling Point | 269.9 °C at 760 mmHg | N/A |

| Density | 1.311 g/cm³ | N/A |

| Refractive Index | 1.612 | N/A |

| InChI | InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | [1] |

| SMILES | Cc1cc(c2cc(ccc2n1)F)Cl | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The logical workflow for the synthesis is outlined below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-Hydroxy-6-fluoro-2-methylquinoline (Intermediate)

This protocol is adapted from the general principles of the Conrad-Limpach synthesis.[3][6]

-

Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

-

Heat the mixture to reflux to facilitate the formation of the enamine intermediate while removing the water generated during the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cyclization: Once the formation of the intermediate is complete, increase the temperature to approximately 250 °C to induce thermal cyclization. Maintain this temperature for 30-60 minutes.

-

Work-up: Allow the reaction mixture to cool to room temperature. The product should precipitate from the solvent.

-

Collect the solid by vacuum filtration and wash with a non-polar solvent, such as hexane, to remove the high-boiling point solvent.

-

Purification: The crude 4-hydroxy-6-fluoro-2-methylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the chlorination of 4-hydroxyquinolines.[6]

-

Reaction Setup: In a fume hood, carefully add the dried 4-hydroxy-6-fluoro-2-methylquinoline (1.0 eq) to an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., a saturated solution of sodium bicarbonate or dilute ammonium hydroxide) until the product precipitates.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Potential Applications in Drug Discovery

While there is no specific literature on the biological activity of this compound, the quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[7][8][9] The presence of chloro and fluoro substituents can further enhance the biological activity.[10][11]

Anticancer Potential

Numerous quinoline derivatives have demonstrated significant anticancer activity through various mechanisms.[7][9][12][13] These include:

-

Kinase Inhibition: Many quinoline-based compounds act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[12]

-

Topoisomerase Inhibition: Some derivatives can interfere with DNA replication and repair in cancer cells by inhibiting topoisomerase enzymes.[7]

-

Induction of Apoptosis: Quinolines can trigger programmed cell death in cancer cells through various signaling pathways.[12]

The potential of this compound as an anticancer agent would need to be evaluated through in vitro screening against a panel of human cancer cell lines.

Antimicrobial Activity

The fluoroquinolones are a well-known class of antibiotics, highlighting the potential of fluorinated quinolines in combating bacterial infections.[10][14] Quinolone derivatives have also shown promise as antifungal and antimalarial agents.[8][15][16] The mechanism of action for antibacterial quinolones often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[17] The subject compound could be a candidate for screening against a range of pathogenic bacteria and fungi.

Relevant Signaling Pathways for Quinolines in Oncology

While the specific targets of this compound are unknown, related compounds are known to modulate key cancer-related signaling pathways.

Caption: Potential signaling pathways targeted by anticancer quinoline derivatives.

Conclusion

This compound is a synthetically accessible compound with potential for further investigation in the field of drug discovery. While specific biological data for this compound is currently limited, the well-documented anticancer and antimicrobial activities of related quinoline derivatives provide a strong rationale for its inclusion in screening libraries. The experimental protocols outlined in this guide, derived from established chemical literature, offer a practical starting point for its synthesis and subsequent biological evaluation. Further research is warranted to elucidate the specific molecular targets and therapeutic potential of this and other novel halogenated quinolines.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 6-Fluoro-2-methylquinoline|98+%|CAS 1128-61-6 [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. ossila.com [ossila.com]

- 17. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-6-fluoro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-Chloro-6-fluoro-2-methylquinoline. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Physicochemical Data

This compound is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. The integration of chloro and fluoro substituents, along with a methyl group, significantly influences its chemical reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClFN | [1] |

| Molecular Weight | 195.62 g/mol | [1] |

| Melting Point | 83-84 °C |

Synthesis Protocols

The synthesis of substituted quinolines can be achieved through various established methods. While a specific protocol for this compound is not detailed in the available literature, the following experimental outlines for analogous structures can be adapted.

General Experimental Workflow for Substituted Quinoline Synthesis

The synthesis of a chloro-fluoro-methyl-substituted quinoline typically involves a multi-step process, beginning with the formation of the core quinoline ring system, followed by halogenation. A common strategy is the Conrad-Limpach-Knorr synthesis followed by chlorination.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a 4-Chloro-difluoro-2-methylquinoline Analogue[2]

This protocol details the synthesis of a structurally related compound and can serve as a methodological basis.

Step 1: Synthesis of 4-hydroxy-6,8-difluoro-2-methylquinoline

-

To a stirred solution of 3,5-difluoroaniline in a high-boiling point solvent (e.g., diphenyl ether), add ethyl acetoacetate.

-

Heat the mixture to approximately 140-150 °C to form the intermediate β-amino acrylate.

-

Increase the temperature to around 250 °C to induce cyclization.

-

After cooling, add a non-polar solvent such as hexane to precipitate the product.

-

Filter the solid, wash with the non-polar solvent, and dry to yield 4-hydroxy-6,8-difluoro-2-methylquinoline.[2]

Step 2: Synthesis of 4-chloro-6,8-difluoro-2-methylquinoline

-

Carefully add the 4-hydroxy-6,8-difluoro-2-methylquinoline obtained in the previous step to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture at reflux for several hours.

-

After the reaction is complete, remove the excess POCl₃ under reduced pressure.

-

Pour the residue onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., aqueous ammonia) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-chloro-6,8-difluoro-2-methylquinoline.[2]

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not extensively documented, a structurally similar compound, 4-chloro-6-fluoro-2-phenylquinoline, has been shown to exhibit anticancer properties through the inhibition of topoisomerase II.[3] This enzyme is crucial for managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and subsequently induces apoptosis in cancer cells.

Postulated Signaling Pathway for Topoisomerase II Inhibition

The following diagram illustrates the potential mechanism of action for a quinoline-based topoisomerase II inhibitor.

Caption: Postulated mechanism of action via Topoisomerase II inhibition.

This proposed pathway suggests that this compound may act as an inhibitor of Topoisomerase II, leading to the accumulation of DNA strand breaks and ultimately triggering programmed cell death in proliferating cells. This makes it, and similar compounds, candidates for further investigation in oncology drug development. Quinolone derivatives are known for a wide range of biological activities, including antimicrobial and anticancer effects, often attributed to their ability to interact with various biological targets.[3]

References

4-Chloro-6-fluoro-2-methylquinoline chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-6-fluoro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of this compound, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. This document consolidates available data on its physical and spectral properties, reactivity, and potential applications, presented in a format tailored for scientific professionals.

Core Chemical Identity

This compound is a substituted quinoline with the chemical formula C₁₀H₇ClFN.[1] Its structure features a methyl group at position 2, a chloro group at position 4, and a fluoro group at position 6 of the quinoline ring system.

| Identifier | Value |

| CAS Number | 18529-01-6 |

| Molecular Formula | C₁₀H₇ClFN[1] |

| Molecular Weight | 195.62 g/mol [1] |

| InChI | InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3[1] |

| InChIKey | GMMVVJJBQBYMNZ-UHFFFAOYSA-N[1] |

| Canonical SMILES | Cc1cc(c2cc(ccc2n1)F)Cl[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Melting Point | 59-60 °C | [2] |

| Boiling Point | 269.9 °C at 760 mmHg | [2] |

| Density | 1.311 g/cm³ | [2] |

| Flash Point | 117 °C | [2] |

| Vapor Pressure | 0.0117 mmHg at 25 °C | [2] |

| Solubility | No data available | [2] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of this compound. Available spectral data includes:

-

¹H NMR: Proton nuclear magnetic resonance data is available for this compound.[3]

-

¹³C NMR: Carbon-13 nuclear magnetic resonance data is available.[3]

-

Mass Spectrometry (MS): Mass spectral data has been recorded.[3]

-

Infrared Spectroscopy (IR): IR spectral data is available.[3]

While the raw spectral data is not provided in the search results, the availability of these techniques confirms that the compound has been characterized.

Reactivity and Stability

Chemical Stability: Information regarding the chemical stability of this compound is not extensively detailed in the available literature. However, like other chloroquinolines, it should be stored in a cool, dry place away from incompatible materials.[2]

Reactivity: The chemical reactivity of this compound is largely dictated by the electrophilic nature of the quinoline ring and the presence of the chloro substituent at the 4-position. This position is susceptible to nucleophilic substitution reactions.[4] This reactivity is a key feature for the synthesis of a variety of 4-substituted quinoline derivatives, which can be valuable in drug discovery and materials science.[4][5]

Hazardous Decomposition Products: Under combustion, nitrogen oxides, carbon oxides, and hydrogen halides (HCl, HF) may be formed.[2]

Caption: General nucleophilic substitution at the C4 position.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the search results, a general synthetic approach for analogous compounds involves the cyclization of an appropriately substituted aniline followed by chlorination. A representative synthesis for a substituted quinoline is described below.

General Synthesis of Substituted Quinolines:

A common method for synthesizing the quinoline core is the Combes quinoline synthesis or a similar acid-catalyzed cyclization reaction. For this compound, a plausible precursor would be 6-fluoro-4-hydroxy-2-methylquinoline.

Example Protocol: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol derivatives (as an analogue) [6]

-

Cyclization: 2-fluoroaniline is reacted with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid (PPA), which acts as both a solvent and an acidic catalyst. The mixture is heated to facilitate the cyclization and formation of the quinoline ring system.

-

Chlorination (General Step): The resulting 4-hydroxyquinoline derivative can then be chlorinated at the 4-position using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is typically heated to drive it to completion.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and carefully quenched with water or ice. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the final 4-chloroquinoline derivative.

Caption: A generalized synthetic pathway for 4-chloroquinolines.

Biological Activity and Applications

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities and applications.

-

Antifungal Activity: Various fluorinated quinoline analogs have demonstrated significant antifungal properties.[6]

-

Antimalarial Potential: The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, and new derivatives are continuously being explored to combat drug resistance.[7]

-

Anticancer Research: Certain substituted quinolines have been investigated for their potential as antineoplastic agents.[8]

-

Materials Science: The conjugated quinoline system is utilized in the development of dyes for dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).[5]

The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic profile and biological activity.[8] The title compound, this compound, serves as a valuable building block for the synthesis of novel compounds in these therapeutic and technological areas.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound(18529-01-6) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. ossila.com [ossila.com]

- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Chloro-6-fluoro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 4-Chloro-6-fluoro-2-methylquinoline. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Core Chemical Structure and Properties

This compound is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. The molecule, with the chemical formula C₁₀H₇ClFN, incorporates a methyl group at the 2-position, a chloro group at the 4-position, and a fluoro group at the 6-position of the quinoline ring. These substitutions are anticipated to significantly influence its physicochemical properties and biological activity.

The structural identifiers for this compound are as follows:

-

SMILES: Cc1cc(c2cc(ccc2n1)F)Cl

-

InChI: InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3

-

InChIKey: GMMVVJJBQBYMNZ-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from chemical suppliers, comprehensive, peer-reviewed experimental data for this specific molecule is limited.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClFN | [1] |

| Molecular Weight | 195.62 g/mol | [1] |

| CAS Number | 18529-01-6 | [2] |

| Appearance | Crystalline powder | [3] |

| Melting Point | 160-162 °C | [3] |

| Boiling Point | 316-318 °C | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Note: Some physical properties are sourced from commercial suppliers and may not have been independently verified in peer-reviewed literature.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis commences with the reaction of 4-fluoroaniline with ethyl acetoacetate, which upon thermal cyclization, is expected to yield 6-fluoro-4-hydroxy-2-methylquinoline. Subsequent treatment of this intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) would then afford the target molecule, this compound. This approach is analogous to the Conrad-Limpach and Knorr quinoline syntheses.[4]

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound, adapted from established procedures for analogous compounds.[4][5]

Step 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Condensation: Heat the mixture at 130-140°C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the initial condensation, the reaction temperature is raised to 250°C in a high-boiling point solvent (e.g., diphenyl ether) to induce cyclization. This is typically carried out for 30-60 minutes.

-

Work-up: After cooling, the reaction mixture is poured into a suitable non-polar solvent (e.g., hexane) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 6-fluoro-4-hydroxy-2-methylquinoline.

Step 2: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, a flask is charged with 6-fluoro-4-hydroxy-2-methylquinoline (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 equivalents).

-

Chlorination: The mixture is heated at reflux (approximately 110°C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms. The solid product is then collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Potential Biological Activity and Areas for Investigation

While there is no specific biological data available for this compound in the public domain, the quinoline scaffold and its halogenated derivatives are known to exhibit a wide range of pharmacological activities.[6][7][8]

Hypothesized Biological Activities

Based on the activities of structurally related compounds, this compound could be a candidate for investigation in the following areas:

-

Anticancer Activity: Many substituted quinolines have demonstrated potent anticancer properties.[6][9][10] The presence of the chloro and fluoro groups may enhance cytotoxicity against various cancer cell lines. The mechanism of action could involve the inhibition of key cellular targets such as topoisomerases or protein kinases.[11]

-

Antimicrobial Activity: The quinoline core is central to several antibacterial and antifungal drugs.[7] The specific substitution pattern of this compound may confer activity against a range of pathogenic microorganisms, including drug-resistant strains.

-

Antiviral Activity: Certain quinoline derivatives have shown promise as antiviral agents.[8] Investigations into the efficacy of this compound against viruses such as influenza could be a fruitful area of research.

Proposed Experimental Workflow for Biological Screening

A general workflow for the initial biological evaluation of this compound is outlined below. This workflow is designed to assess its potential as a therapeutic agent and to elucidate its mechanism of action.

References

- 1. ossila.com [ossila.com]

- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs [mdpi.com]

- 3. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-fluoro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-fluoro-2-methylquinoline is a halogenated quinoline derivative with the chemical formula C₁₀H₇ClFN.[1] As a member of the quinoline family, it holds potential as a scaffold in medicinal chemistry and materials science. Quinolines are a class of heterocyclic aromatic organic compounds that are structurally characterized by a benzene ring fused to a pyridine ring. This core structure is prevalent in various natural products and synthetic compounds with a wide range of biological activities. This technical guide provides a summary of the known physical properties of this compound, outlines general experimental protocols for their determination, and suggests a potential workflow for its biological evaluation based on the known activities of related quinoline compounds.

Core Physical and Chemical Properties

The physical properties of this compound are essential for its handling, characterization, and application in research and development. The available data is summarized in the table below. It is important to note that there are discrepancies in the reported melting point, which may be due to differences in experimental conditions or sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇ClFN | [1] |

| Molecular Weight | 195.62 g/mol | [1] |

| CAS Number | 18529-01-6 | |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 160-162 °C | [2] |

| Boiling Point | 316-318 °C | [2] |

| pKa (Predicted) | 3.70 ± 0.50 | |

| Storage Temperature | 2-8°C |

Spectral Data

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard methodologies for organic compounds are applicable. Below are general procedures that would be employed.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a calibrated thermometer or an electronic temperature sensor.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

A small quantity of the liquid sample is placed in a distillation flask.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer, corresponding to the boiling point of the substance at the given atmospheric pressure.

Potential Biological Activity and Screening Workflow

While no specific biological activities or signaling pathways for this compound have been documented, the quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications. Derivatives of quinoline have been investigated for their potential as anti-malarial, anti-cancer, anti-bacterial, and anti-viral agents.[4][5][6]

Given the structural features of this compound, a logical next step for researchers in drug discovery would be to screen it for various biological activities. The following diagram illustrates a potential high-level workflow for such an investigation.

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical compound for which the fundamental physical properties are partially documented. This guide provides the available data and outlines standard experimental procedures for its characterization. The notable discrepancy in the reported melting point highlights the need for careful experimental verification. While its specific biological functions remain to be elucidated, its quinoline core suggests that it may be a valuable starting point for the development of new therapeutic agents. The proposed screening workflow offers a strategic approach for future research into the potential pharmacological applications of this compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. This compound(18529-01-6) 1H NMR spectrum [chemicalbook.com]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors of 4-Chloro-6-fluoro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis precursors and the established synthetic pathway for 4-Chloro-6-fluoro-2-methylquinoline. This quinoline derivative is a valuable building block in medicinal chemistry and drug discovery, and a thorough understanding of its synthesis is crucial for researchers in these fields. This document details the primary starting materials, key intermediates, and the experimental protocols for their transformation.

Overview of the Synthetic Pathway

The most direct and established route for the synthesis of this compound proceeds through a two-step sequence. The initial and pivotal step is the formation of the quinoline core via the Conrad-Limpach reaction, which yields the key intermediate, 6-Fluoro-2-methylquinolin-4-ol . This intermediate is subsequently converted to the final product through a chlorination reaction.

The primary precursors for this synthesis are readily available starting materials: 4-Fluoroaniline and Ethyl acetoacetate .

Caption: Synthetic pathway for this compound.

Core Precursors and Key Intermediate

The synthesis of this compound relies on the following key molecules:

| Compound | Role | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Fluoroaniline | Core Precursor |  | C₆H₆FN | 111.12 |

| Ethyl acetoacetate | Core Precursor |  | C₆H₁₀O₃ | 130.14 |

| 6-Fluoro-2-methylquinolin-4-ol | Key Intermediate | C₁₀H₈FNO | 177.18 |

Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in the synthesis of this compound. The protocols are based on established procedures for analogous compounds and may require optimization for specific laboratory conditions.

Synthesis of 6-Fluoro-2-methylquinolin-4-ol (Key Intermediate)

The synthesis of the key intermediate, 6-Fluoro-2-methylquinolin-4-ol, is achieved through the Conrad-Limpach reaction. This involves an initial acid-catalyzed condensation of 4-fluoroaniline and ethyl acetoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization.

Caption: Experimental workflow for the Conrad-Limpach synthesis.

Methodology:

Step 1: Condensation to form Ethyl 3-(4-fluoroanilino)crotonate

-

In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq) in a suitable solvent such as ethanol.

-

Add a catalytic amount of a strong acid, for instance, a few drops of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, ethyl 3-(4-fluoroanilino)crotonate. This intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

-

In a separate flask equipped for high-temperature reactions, heat a high-boiling point inert solvent, such as Dowtherm A or diphenyl ether, to approximately 250 °C.

-

Slowly add the crude ethyl 3-(4-fluoroanilino)crotonate from the previous step to the hot solvent with vigorous stirring.

-

Maintain the reaction temperature at around 250 °C for 30-60 minutes to facilitate the cyclization.

-

After the reaction is complete, allow the mixture to cool. The product, 6-fluoro-2-methylquinolin-4-ol, will typically precipitate out of the solvent.

-

Collect the solid product by filtration and wash with a suitable solvent, such as toluene followed by hexanes, to remove the high-boiling point solvent.

-

Dry the product under vacuum.

Quantitative Data (Based on analogous reactions):

| Parameter | Value |

| Yield | 70-90% (for the one-pot PPA-catalyzed method)[1] |

| Melting Point | Expected to be a high-melting solid (>250 °C) |

| Appearance | White to off-white solid |

Synthesis of this compound (Final Product)

The final step in the synthesis is the chlorination of the 4-hydroxy group of 6-fluoro-2-methylquinolin-4-ol. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: Experimental workflow for the chlorination of the intermediate.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser, suspend 6-fluoro-2-methylquinolin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

Slowly and cautiously pour the residue onto crushed ice with vigorous stirring to quench the reaction.

-

Neutralize the acidic solution with a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the product precipitates.

-

Collect the solid product by filtration and wash thoroughly with water.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Quantitative Data (Based on analogous reactions):

| Parameter | Value |

| Yield | Typically high, often >80% |

| Molecular Formula | C₁₀H₇ClFN[2] |

| Molecular Weight | 195.62 g/mol [2] |

Conclusion

The synthesis of this compound is a well-defined process that relies on the foundational Conrad-Limpach reaction to construct the quinoline core, followed by a standard chlorination procedure. The key to a successful synthesis lies in the careful control of reaction conditions, particularly the high temperatures required for the cyclization step and the anhydrous conditions necessary for the chlorination. The primary precursors, 4-fluoroaniline and ethyl acetoacetate, are readily accessible, making this synthetic route practical for laboratory-scale and potentially scalable for larger production. This guide provides the essential framework for researchers to produce this valuable fluorinated quinoline building block for applications in drug discovery and development.

References

An In-depth Technical Guide to 4-Chloro-6-fluoro-2-methylquinoline

IUPAC Name: 4-Chloro-6-fluoro-2-methylquinoline CAS Number: 18529-01-6 Molecular Formula: C₁₀H₇ClFN Molecular Weight: 195.62 g/mol [1]

This technical guide provides a comprehensive overview of this compound, a substituted quinoline of interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, spectroscopic data, and potential applications in medicinal chemistry.

Physicochemical Properties

| Property | Value (for 4-Chloro-6-fluoroquinoline) | Reference |

| Melting Point | 75.0 to 79.0 °C | [2] |

| Boiling Point | 259.944 °C at 760 mmHg | [2] |

| Density | 1.366 g/cm³ | [2] |

| Flash Point | 111.011 °C | [2] |

| Refractive Index | 1.626 | [2] |

| pKa | 2.90 ± 0.16 (Predicted) | [2] |

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and adaptable two-step synthesis can be proposed based on established quinoline synthesis methodologies, such as the Conrad-Limpach synthesis followed by chlorination.

Experimental Workflow: Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 6-Fluoro-4-hydroxy-2-methylquinoline

This step involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, followed by thermal cyclization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of 4-fluoroaniline and 1.1 equivalents of ethyl acetoacetate.

-

Condensation: Heat the mixture at 140-150 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the initial condensation, increase the temperature to approximately 250 °C and maintain for 30 minutes to induce cyclization.

-

Work-up: Allow the reaction mixture to cool to room temperature. Add a non-polar solvent such as hexane to precipitate the product.

-

Purification: Collect the solid by vacuum filtration, wash with cold hexane, and dry to yield 6-fluoro-4-hydroxy-2-methylquinoline.

Step 2: Synthesis of this compound

This step involves the chlorination of the hydroxyl group at the 4-position.

-

Reaction Setup: In a well-ventilated fume hood, carefully add the 6-fluoro-4-hydroxy-2-methylquinoline obtained from the previous step to an excess of phosphorus oxychloride (POCl₃).

-

Chlorination: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralization: Carefully neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until a precipitate forms.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and fluoro substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts of the carbons in the quinoline ring will provide information about the electronic environment within the heterocyclic system.

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 195, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 197 with an intensity of approximately one-third of the molecular ion peak is expected. Fragmentation patterns would likely involve the loss of a chlorine atom, a methyl group, or other small fragments.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N bond vibrations within the quinoline ring, and C-Cl and C-F bond stretching.

Potential Applications in Drug Development

Substituted quinolines are a well-established class of compounds with a broad range of biological activities, including anticancer, antibacterial, and antimalarial properties. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

While specific biological activity for this compound has not been extensively reported, related fluorinated quinoline derivatives have shown promise as:

-

Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases.[4]

-

Antibacterial Agents: The quinoline scaffold is a core component of several antibacterial drugs. Fluorination can enhance the antibacterial potency.

-

Kinase Inhibitors: The quinoline ring system is a common scaffold for the design of kinase inhibitors, which are crucial in the treatment of various diseases, including cancer.[1]

The logical workflow for investigating the therapeutic potential of this compound would involve its synthesis, purification, and subsequent screening against a panel of biological targets, such as various cancer cell lines and bacterial strains.

Logical Workflow for Biological Evaluation

Caption: A logical workflow for the biological evaluation of this compound.

References

An In-depth Technical Guide to 4-Chloro-6-fluoro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-6-fluoro-2-methylquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, and a generalized synthesis protocol, alongside considerations for its potential applications.

Core Compound Information

SMILES Notation: Cc1cc(c2cc(ccc2n1)F)Cl[1]

This compound is a heterocyclic aromatic compound featuring a quinoline core substituted with a chloro group at the 4-position, a fluoro group at the 6-position, and a methyl group at the 2-position. The strategic placement of these functional groups, particularly the halogens, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This information is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClFN | [1] |

| Molecular Weight | 195.62 g/mol | [1] |

| CAS Number | 18529-01-6 | [2] |

| Canonical SMILES | Cc1cc(c2cc(ccc2n1)F)Cl | [1] |

| InChI | InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | [1] |

| InChIKey | GMMVVJJBQBYMNZ-UHFFFAOYSA-N | [1] |

Note: Experimental data such as melting point, boiling point, and spectral analyses (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound are not widely published but are indicated to be available from specialized chemical suppliers.[2]

Synthesis and Experimental Protocols

Postulated Synthetic Pathway

A plausible synthetic route would involve the cyclization of an appropriately substituted aniline with a β-ketoester to form a hydroxyquinoline intermediate, which is then subsequently chlorinated.

Caption: Postulated synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

-

Cyclization to form 6-Fluoro-4-hydroxy-2-methylquinoline:

-

To a solution of 4-fluoroaniline in a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A), add ethyl acetoacetate.

-

The mixture is heated to a high temperature (typically 250-280°C) to facilitate the condensation and subsequent cyclization reaction.

-

Upon cooling, the reaction mixture is treated with a non-polar solvent (e.g., hexane) to precipitate the crude 6-fluoro-4-hydroxy-2-methylquinoline.

-

The solid is collected by filtration, washed with the non-polar solvent, and dried.

-

-

Chlorination to yield this compound:

-

The crude 6-fluoro-4-hydroxy-2-methylquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).

-

The reaction mixture is heated under reflux for several hours.

-

After completion, the excess chlorinating agent is carefully removed under reduced pressure.

-

The residue is then cautiously poured onto crushed ice, and the resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final product.

-

Potential Applications in Drug Development

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a chloro group at the 4-position of the quinoline ring is a common strategy in the development of antimalarial drugs, such as chloroquine. Furthermore, the presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Given its structural features, this compound is a promising building block for the synthesis of novel bioactive molecules. Its potential applications could be explored in the following areas:

-

Antimalarial Agents: As an analogue of known 4-chloroquinoline antimalarials.

-

Anticancer Therapeutics: The quinoline core is present in several kinase inhibitors, and this compound could serve as a starting point for the development of new anticancer drugs.

-

Antibacterial Agents: Fluoroquinolone antibiotics are a major class of antibacterials, suggesting that this scaffold could be modified to develop new antimicrobial compounds.

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: General workflow for the use of this compound in drug discovery.

Safety and Handling

Substituted chloroquinolines should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

4-Chloro-6-fluoro-2-methylquinoline: A Technical Guide for Chemical Research and Drug Discovery

InChIKey: GMMVVJJBQBYMNZ-UHFFFAOYSA-N

This technical guide provides an in-depth overview of 4-Chloro-6-fluoro-2-methylquinoline, a halogenated quinoline derivative of interest to researchers, scientists, and professionals in drug development. While specific biological data for this compound is limited in publicly accessible literature, this document outlines its physicochemical properties, a detailed, plausible synthesis protocol, and explores its potential therapeutic applications based on the well-established biological activities of structurally related quinoline analogues.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented below, providing a foundation for its use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClFN | [1] |

| Molecular Weight | 195.62 g/mol | [1] |

| Appearance | Off-white to light yellow solid | Chemical Vendor Data |

| Storage Temperature | 2-8°C | Chemical Vendor Data |

| pKa (Predicted) | 3.70 ± 0.50 | Chemical Vendor Data |

Proposed Synthesis Protocol

Step 1: Synthesis of 4-hydroxy-6-fluoro-2-methylquinoline

This initial step involves the cyclization of 4-fluoroaniline with ethyl acetoacetate to form the hydroxyquinoline intermediate.

Materials:

-

4-fluoroaniline

-

Ethyl acetoacetate

-

High-boiling point solvent (e.g., diphenyl ether)

-

Non-polar solvent (e.g., hexane)

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a stirrer and reflux condenser, dissolve 4-fluoroaniline in a high-boiling point solvent like diphenyl ether.

-

Slowly add ethyl acetoacetate to the stirred solution.

-

Heat the mixture to approximately 140-150°C for a sufficient duration to form the intermediate β-aminoacrylate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Increase the temperature to around 250°C to facilitate the thermal cyclization.

-

After the cyclization is complete, allow the reaction mixture to cool to room temperature.

-

Add a non-polar solvent such as hexane to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling point solvent.

-

Purify the crude 4-hydroxy-6-fluoro-2-methylquinoline by recrystallization from ethanol.

-

Dry the purified product under vacuum.

Step 2: Chlorination of 4-hydroxy-6-fluoro-2-methylquinoline

The intermediate is then chlorinated to yield the final product.

Materials:

-

4-hydroxy-6-fluoro-2-methylquinoline

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Base for neutralization (e.g., aqueous ammonia or sodium bicarbonate)

Procedure:

-

In a well-ventilated fume hood, carefully add the purified 4-hydroxy-6-fluoro-2-methylquinoline to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture under reflux for several hours. Monitor the reaction's completion using TLC.

-

Once the reaction is complete, remove the excess POCl₃ under reduced pressure.

-

Carefully and slowly pour the residue onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base to precipitate the crude this compound.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization or column chromatography.

Potential Biological Activities and Mechanisms of Action

While direct biological studies on this compound are not extensively reported, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[1][3][4] The presence of halogen substituents can further modulate the pharmacological profile of these molecules.

Potential Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of tyrosine kinases, which are crucial for cancer cell signaling.[1]

Potential Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer agents function as ATP-competitive inhibitors of protein kinases. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase's ATP-binding pocket. This interaction, along with other non-covalent interactions of the substituted quinoline core, can block the binding of ATP and inhibit the downstream signaling pathways that promote cell proliferation and survival.

To illustrate the potential potency of this class of compounds, the following table presents the half-maximal inhibitory concentration (IC₅₀) values of some related quinoline derivatives against various cancer cell lines. It is important to note that these are not data for this compound but for structurally similar compounds.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| A related 8-amino-5-(aryloxy)-6-methoxy-4-methylquinoline derivative | T47D (Breast Cancer) | 0.016 | [5] |

| A 4-aryl-6-chloro-quinoline derivative | HepG 2.2.15 (Hepatitis B) | 4.4 - 9.8 (anti-HBV DNA replication) | N/A |

Potential Antimicrobial and Antiviral Activities

The quinoline core is central to several antimicrobial and antiviral drugs. Fluoroquinolones, for instance, are a major class of antibiotics. The mechanism of action for many quinoline-based antimicrobials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] Furthermore, certain quinoline derivatives have shown activity against viruses like the Hepatitis B virus (HBV).

Conclusion

This compound is a chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Based on the well-documented and diverse biological activities of the quinoline scaffold, this compound warrants exploration for its potential anticancer, antimicrobial, and antiviral properties. The provided synthesis protocol offers a practical starting point for its preparation and subsequent biological evaluation. Further research is essential to elucidate the specific biological targets and mechanisms of action of this particular derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benthamscience.com [benthamscience.com]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 4-Chloro-6-fluoro-2-methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-fluoro-2-methylquinoline is a halogenated quinoline derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The quinoline core is a well-established scaffold in numerous approved pharmaceuticals, and the strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its potential applications as a versatile building block in the development of novel therapeutic agents.

Compound Properties

This compound is a solid at room temperature. Its fundamental chemical properties are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClFN | [1][2] |

| Molecular Weight | 195.62 g/mol | [1] |

| CAS Number | 18529-01-6 | [2] |

| SMILES | Cc1cc(c2cc(ccc2n1)F)Cl | [1] |

| InChI | InChI=1S/C10H7ClFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | [1] |

| InChIKey | GMMVVJJBQBYMNZ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through multi-step synthetic routes, often starting from appropriately substituted anilines. A common strategy involves the construction of the quinoline ring system followed by chlorination.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, based on established quinoline synthesis methodologies.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of the quinoline core, which is a crucial precursor to the final chlorinated product. This protocol is adapted from methodologies for similar quinoline derivatives.[3]

Step 1: Condensation of 4-Fluoroaniline with Ethyl Acetoacetate

-

In a round-bottom flask equipped with a magnetic stirrer, combine 4-fluoroaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid).

-

Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the crude enamine intermediate can be used directly in the next step or purified by removing the volatile components under reduced pressure.

Step 2: Thermal Cyclization

-

To the flask containing the crude enamine, add a high-boiling point solvent such as Dowtherm A.

-

Heat the reaction mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.[3]

-

Monitor the reaction for the formation of the cyclized product by TLC.

-

After completion, allow the mixture to cool to room temperature, which should cause the product, 6-fluoro-4-hydroxy-2-methylquinoline, to precipitate.

-

Collect the solid product by vacuum filtration and wash with a non-polar solvent like hexane to remove the Dowtherm A.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 3: Chlorination

-

In a well-ventilated fume hood, suspend the dried 6-fluoro-4-hydroxy-2-methylquinoline (1.0 equivalent) in phosphorus oxychloride (POCl₃, excess).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC.

-

After the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

The final product, this compound, can be purified by column chromatography or recrystallization.

Potential Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[4] The 4-chloro substituent serves as a versatile synthetic handle for introducing further molecular diversity through nucleophilic substitution reactions.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a core chemical scaffold to a potential drug candidate.

Caption: Logical workflow in drug discovery starting from a core scaffold.

Derivatives of quinoline have shown a broad range of biological activities, and fluorinated quinolines are of particular interest for developing new therapeutic agents.[5] The presence of both chloro and fluoro substituents on the 2-methylquinoline core makes this compound a valuable intermediate for creating diverse chemical libraries for screening against various biological targets.

Conclusion

This compound represents a key chemical entity with significant potential for medicinal chemistry and drug development. Its synthesis, while requiring careful execution of multi-step procedures, is achievable through established chemical transformations. The strategic placement of its functional groups provides a versatile platform for the generation of novel molecules with potentially valuable therapeutic properties. This guide serves as a foundational resource for researchers aiming to explore the utility of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Wnt Signaling Pathway: Methodology & Application

Audience: Researchers, scientists, and drug development professionals.

Introduction to the Wnt Signaling Pathway

The Wnt signaling pathways are a group of highly conserved signal transduction pathways critical for embryonic development, tissue homeostasis, and regeneration in adult organisms.[1][2] The name "Wnt" is a fusion of "Wingless" and "Int-1," genes discovered in Drosophila and mice, respectively, that were later found to be homologs.[1] These pathways are activated by the binding of secreted Wnt glycoprotein ligands to Frizzled (Fz) family receptors on the cell surface.[1][3] Dysregulation of Wnt signaling is implicated in a wide range of human diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making it a key target for therapeutic development.[1][2]

Wnt signaling is broadly categorized into two main branches: the canonical (β-catenin-dependent) pathway and the non-canonical (β-catenin-independent) pathways.[1][4] The canonical pathway regulates gene transcription through the stabilization of the transcriptional co-activator β-catenin.[1] The non-canonical pathways are more diverse and control aspects of cell polarity and intracellular calcium levels.[1][4]

The Canonical Wnt/β-Catenin Signaling Pathway

The canonical Wnt pathway is the most extensively studied of the Wnt signaling cascades. Its activation leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it acts as a transcriptional co-activator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[1][4]

"Off" State (Absence of Wnt Ligand):

In the absence of a Wnt ligand, cytoplasmic β-catenin is maintained at low levels through constant phosphorylation and subsequent degradation. A multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), sequentially phosphorylates β-catenin.[4] This phosphorylation event marks β-catenin for ubiquitination by β-TrCP (beta-transducin repeat-containing protein) and subsequent degradation by the proteasome. As a result, Wnt target gene transcription is repressed.

"On" State (Presence of Wnt Ligand):

The binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6), initiates the signaling cascade.[1][4] This ligand-receptor interaction leads to the recruitment of the cytoplasmic protein Dishevelled (Dvl) to the plasma membrane.[1] Activated Dvl recruits the destruction complex to the membrane, leading to the inhibition of GSK3β activity.[1] Consequently, β-catenin is no longer phosphorylated and degraded.[1] Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it displaces the transcriptional repressor Groucho and binds to TCF/LEF transcription factors to initiate the transcription of Wnt target genes, such as c-myc and cyclin D1.[4]

Caption: Canonical Wnt/β-Catenin Signaling Pathway.

The Non-Canonical Wnt Signaling Pathways

The non-canonical Wnt pathways function independently of β-catenin and are involved in regulating cell polarity and intracellular calcium concentration. The two major non-canonical pathways are the Planar Cell Polarity (PCP) pathway and the Wnt/Ca2+ pathway.[4]

Planar Cell Polarity (PCP) Pathway

The Wnt/PCP pathway is crucial for establishing polarity within the plane of a sheet of cells.[5] This pathway is activated by Wnt binding to Fz receptors and co-receptors like ROR1/2 or RYK.[5][6] This leads to the activation of Dvl, which then signals through small GTPases such as RhoA and Rac1.[5] Activation of RhoA leads to the activation of Rho-associated kinase (ROCK), while Rac1 activates JNK (c-Jun N-terminal kinase).[7] These downstream effectors ultimately regulate cytoskeletal rearrangements and coordinate cell polarity.

Wnt/Ca2+ Pathway

The Wnt/Ca2+ pathway is initiated by the binding of specific Wnt ligands (e.g., Wnt5a) to Fz receptors, which can lead to the activation of heterotrimeric G-proteins.[3][8] This, in turn, activates phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[9] The increase in intracellular Ca2+ can activate several downstream effectors, including calmodulin-dependent kinase II (CamKII), protein kinase C (PKC), and the phosphatase calcineurin.[8] Calcineurin activates the transcription factor NFAT (Nuclear Factor of Activated T-cells), which then translocates to the nucleus to regulate gene expression.

Caption: Non-Canonical Wnt Signaling Pathways.

Wnt Pathway in Drug Development

Aberrant Wnt signaling is a hallmark of many cancers, particularly colorectal cancer, and is implicated in other diseases, making it an attractive target for therapeutic intervention.[2][10] Drug development efforts are focused on various points in the pathway, from inhibiting Wnt ligand secretion to blocking the nuclear interaction of β-catenin.[2]

Table 1: Selected Wnt Pathway Inhibitors in Clinical Development

| Compound Name | Target | Mechanism of Action | Indication(s) | Clinical Phase |

| OMP-18R5 (Vantictumab) | Frizzled Receptors (FZD1, 2, 5, 7, 8) | Monoclonal antibody that blocks Wnt binding to FZD receptors. | Solid Tumors (e.g., Breast, Pancreatic) | Phase I (Terminated)[9][11] |

| OMP-54F28 (Ipafricept) | Frizzled-8 | A decoy receptor that sequesters Wnt ligands. | Solid Tumors | Phase I (Terminated)[11] |

| WNT974 (LGK974) | Porcupine (PORCN) | Small molecule inhibitor of PORCN, an enzyme essential for Wnt ligand secretion. | Solid Tumors | Phase I/II[12] |

| PRI-724 | CBP/β-catenin interaction | Small molecule that disrupts the interaction between β-catenin and its coactivator CBP. | Solid Tumors, Myelofibrosis | Phase I/II[11] |

| DKN-01 | DKK1 | Monoclonal antibody that inhibits the Wnt antagonist DKK1. | Gastroesophageal Cancer | Phase II[12] |

| Cirmtuzumab | ROR1 | Monoclonal antibody targeting the non-canonical pathway co-receptor ROR1. | Chronic Lymphocytic Leukemia (CLL) | Phase I/II[12] |

| Foxy-5 | WNT5A mimic | A hexapeptide that mimics the action of the non-canonical Wnt5a ligand. | Colon, Breast, Prostate Cancer | Phase II[9][12] |

Experimental Protocols

TCF/LEF Reporter Assay (Luciferase Assay)

This is a widely used method to quantify the activity of the canonical Wnt/β-catenin pathway.[13]

Principle: This cell-based assay utilizes a reporter plasmid containing multiple copies of the TCF/LEF DNA binding site upstream of a minimal promoter and the firefly luciferase gene (e.g., TOP-flash).[14][15] When the canonical Wnt pathway is activated, β-catenin/TCF/LEF complexes bind to these sites and drive the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the pathway's activity. A control plasmid with mutated TCF/LEF binding sites (e.g., FOP-flash) is used to measure non-specific effects.[15] A second reporter, such as Renilla luciferase driven by a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell number.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T, SW480) in a 96-well plate at an appropriate density to reach 70-80% confluency on the day of transfection.

-

Prepare a transfection mix containing the TOP-flash (or FOP-flash) reporter plasmid, the Renilla luciferase normalization plasmid, and a transfection reagent (e.g., Lipofectamine) in serum-free media, according to the manufacturer's instructions.

-

Add the transfection mix to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with complete growth medium.

-

-

Treatment:

-

24 hours post-transfection, treat the cells with the test compounds (agonists or antagonists) or Wnt3a-conditioned medium (as a positive control) for 18-24 hours.

-

-

Lysis and Luciferase Measurement:

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-